molecular formula C5H6F3NO3 B2407352 2-(3,3,3-Trifluoropropanamido)acetic acid CAS No. 923972-81-0

2-(3,3,3-Trifluoropropanamido)acetic acid

Cat. No.: B2407352
CAS No.: 923972-81-0
M. Wt: 185.102
InChI Key: HCFKMHVQJRKUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3,3-Trifluoropropanamido)acetic acid is an organic compound with the molecular formula C5H6F3NO3. It is a derivative of acetic acid, where the hydrogen atoms are replaced by a trifluoropropanamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropanamido)acetic acid typically involves the reaction of 3,3,3-trifluoropropanoic acid with glycine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropanamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,3,3-Trifluoropropanamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropanamido)acetic acid involves its interaction with specific molecular targets. The trifluoropropanamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3,3-Trifluoropropanamido)acetic acid is unique due to the presence of both the trifluoropropanamido and acetic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(3,3,3-trifluoropropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO3/c6-5(7,8)1-3(10)9-2-4(11)12/h1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFKMHVQJRKUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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